

# 8-Chloro-triazolo[4,3-a]pyrazine CAS number

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## Compound of Interest

Compound Name:	8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
CAS No.:	68774-77-6
Cat. No.:	B3024739

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An In-Depth Technical Guide to 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine (CAS: 68774-77-6)

## Abstract

This technical guide provides a comprehensive overview of 8-Chloro-[2][3]triazolo[4,3-a]pyrazine, a pivotal heterocyclic building block in modern medicinal chemistry. Identified by its CAS number 68774-77-6, this compound is a highly versatile intermediate used in the synthesis of a wide array of biologically active molecules.[4] Its unique fused-ring structure, combining a triazole and a pyrazine, coupled with a reactive chlorine atom, makes it a valuable scaffold for developing novel therapeutic agents.[5] This document delves into its core chemical properties, provides detailed synthetic protocols with mechanistic insights, explores its significant applications in drug discovery, and presents relevant analytical data. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

## Core Chemical Properties and Identification

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with multiple biological targets, leading to a wide spectrum

of activities.[5] These derivatives have been investigated for antidiabetic, antibacterial, antimalarial, and anticancer properties, among others.[5][6][7][8][9] The 8-chloro derivative is particularly important as the chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, enabling the facile introduction of various functional groups to build molecular diversity.[4][7]

Quantitative data and key identifiers for 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine are summarized in the table below.

Property	Value	Source(s)
CAS Number	68774-77-6	[1][4][10][11][12]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> ClN <sub>4</sub>	[1][10][13]
Molecular Weight	154.56 g/mol	[1][10][13]
Synonyms	8-Chlorotriazolo[4,3-a]pyrazine	[10][11]
Appearance	White to off-white or light yellow powder	[11][12]
Purity	Typically ≥95% - 99%	[4][12][14]
Storage	Sealed in dry, Room Temperature	[10]

## Synthesis and Mechanistic Rationale

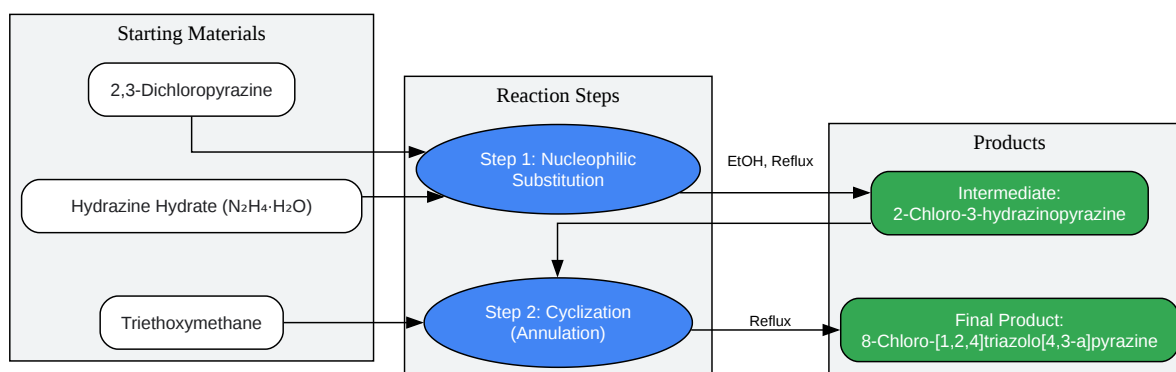
The synthesis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is a well-established process in organic chemistry, typically starting from commercially available dichloropyrazines. The chosen pathway is efficient and relies on fundamental reactions of heterocyclic chemistry.

## Causality Behind Experimental Choices

The overall strategy involves two key transformations: first, a nucleophilic aromatic substitution to introduce a hydrazine moiety, and second, a cyclization reaction to form the fused triazole ring.

- **Hydrazinolysis:** The synthesis commences with 2,3-dichloropyrazine. One chlorine atom is selectively substituted by hydrazine hydrate. This reaction is driven by the strong nucleophilicity of hydrazine. Ethanol is often used as a solvent because it readily dissolves the reactants and is relatively inert under the reaction conditions. Refluxing provides the necessary activation energy for the substitution to proceed at a reasonable rate.
- **Annulation/Cyclization:** The resulting 2-chloro-3-hydrazinopyrazine is then cyclized to form the triazole ring. This is achieved by reacting it with an orthoester, such as triethoxymethane. The orthoester serves as a one-carbon electrophile. The reaction proceeds under reflux, where the hydrazine nitrogen atoms attack the orthoester carbon, leading to the elimination of ethanol molecules and the formation of the stable, aromatic triazole ring. This annulation is a classic method for constructing fused triazole systems.

## Visualized Synthetic Workflow



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Caption: Synthetic pathway for 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine.

## Detailed Experimental Protocol

This protocol is a representative synthesis adapted from procedures described in the literature for analogous compounds and should be performed by qualified personnel with appropriate safety precautions.[9]

#### Step 1: Synthesis of 2-Chloro-3-hydrazinopyrazine (Intermediate 10)

- To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol (10 mL/g), add hydrazine hydrate (1.2 eq) dropwise at room temperature.
- Heat the reaction mixture to reflux (approx. 85°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature. The product may precipitate.
- Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield 2-chloro-3-hydrazinopyrazine.

#### Step 2: Synthesis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine (Target Compound 11)

- Suspend the 2-chloro-3-hydrazinopyrazine (1.0 eq) obtained from Step 1 in triethoxymethane (5-10 eq).
- Heat the mixture to reflux (approx. 80°C) and stir for 8-12 hours until the starting material is consumed (monitor by TLC or LC-MS).
- Cool the reaction mixture and remove the excess triethoxymethane under reduced pressure.
- The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford pure 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine.

## Applications in Medicinal Chemistry and Drug Discovery

8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate for creating them.[14] Its utility stems from the C8-chloro group, which is readily displaced by nucleophiles like amines and phenols. This allows

for the systematic construction of compound libraries to explore structure-activity relationships (SAR).

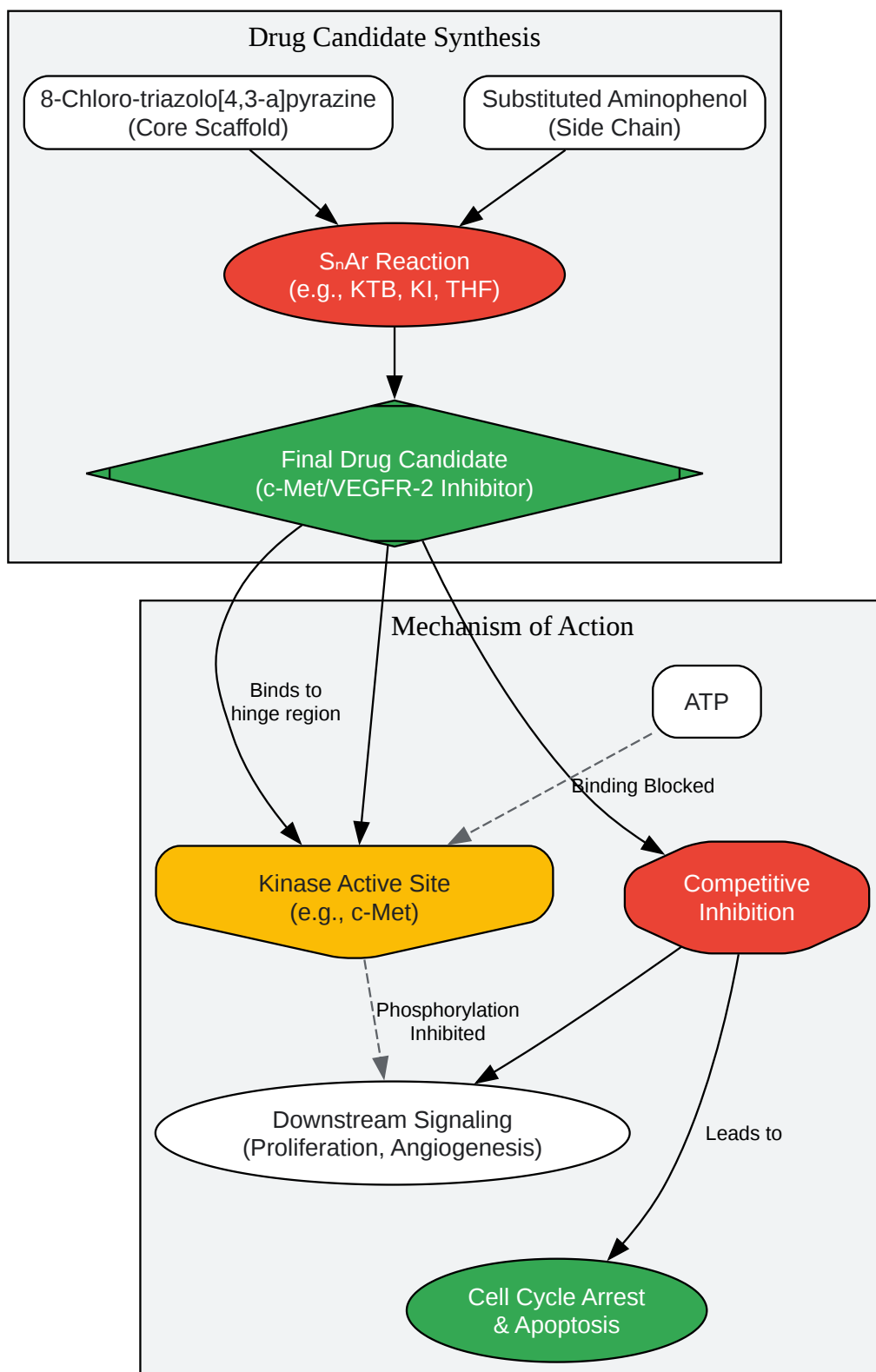
A prominent application is in the development of kinase inhibitors for oncology.[9][14] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The triazolopyrazine scaffold can act as a "hinge-binder," a common motif in kinase inhibitors that mimics the adenine part of ATP to anchor the molecule in the enzyme's active site.

## Case Study: Intermediate for Dual c-Met/VEGFR-2 Inhibitors

Receptor tyrosine kinases like c-Met and VEGFR-2 are key drivers of tumor growth, angiogenesis, and metastasis. Dual inhibitors that target both can offer a powerful therapeutic advantage. Research has shown that the[1][2][3]triazolo[4,3-a]pyrazine core is an effective scaffold for designing such inhibitors.[9]

In this context, 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is reacted with a substituted aminophenol. The phenolic oxygen displaces the chlorine atom at the C8 position in a nucleophilic aromatic substitution reaction (S<sub>N</sub>Ar) to link the two key fragments of the final inhibitor. The resulting molecule is then further elaborated to create potent drug candidates.[9]

## Visualized Role in Kinase Inhibitor Synthesis



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Caption: Role of the scaffold in synthesizing and inhibiting a target kinase.

## Analytical Data and Characterization

The structural integrity of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is confirmed using standard analytical techniques. While specific spectra depend on the instrument and conditions, general expectations are as follows:

- $^1\text{H}$  NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the three protons on the heterocyclic core in the aromatic region (typically  $\delta$  7.5-9.5 ppm).
- $^{13}\text{C}$  NMR: The carbon spectrum will display five distinct signals corresponding to the five carbon atoms in the fused ring system.
- Mass Spectrometry (MS): Mass analysis will show a molecular ion peak ( $\text{M}^+$ ) corresponding to its molecular weight (154.56). A characteristic isotopic pattern for one chlorine atom ( $[\text{M}]^+$  and  $[\text{M}+2]^+$  in an approximate 3:1 ratio) will be observed, confirming the presence of chlorine.[\[13\]](#)

Authoritative spectral data can be found in chemical databases and supplier websites.[\[15\]](#)

## Conclusion and Future Outlook

8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine (CAS: 68774-77-6) is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis and versatile reactivity provide chemists with a reliable platform for creating novel molecules with significant therapeutic potential. As research into targeted therapies continues to expand, the demand for such "privileged" scaffolds will undoubtedly grow. Future work will likely focus on developing more efficient and greener synthetic routes and expanding the application of its derivatives to new biological targets and disease areas.

## References

- 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine. Georganics. [\[Link\]](#)
- 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine. LookChem. [\[Link\]](#)
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [\[Link\]](#)

- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Center for Biotechnology Information (PMC). [\[Link\]](#)
- Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry. [\[Link\]](#)
- Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. [\[Link\]](#)
- New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. ScienceDirect. [\[Link\]](#)
- 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine. PubChemLite. [\[Link\]](#)
- 8-CHLORO-1,2,4-TRIAZOLO[4,3-A]PYRAZINE, 97%. Research Scientific. [\[Link\]](#)
- 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine. MySkinRecipes. [\[Link\]](#)
- Design, Synthesis, and Biological Evaluation of [1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Center for Biotechnology Information (PMC). [\[Link\]](#)
- Synthesis of 8-bromo-7-chloro-[1][2][3]-triazolo[4,3-c]pyrimidines. ResearchGate. [\[Link\]](#)

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## Sources

1. 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine - High purity | EN [\[georganics.sk\]](#)
2. 8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine [\[cymitquimica.com\]](#)
3. 8-CHLORO-3-ETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE synthesis - chemicalbook [\[chemicalbook.com\]](#)
4. [chemimpex.com](#) [\[chemimpex.com\]](#)

- [5. Synthesis and Antibacterial Activity of Novel Triazolo\[4,3-a\]pyrazine Derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo\[4,3-a\]pyrazine scaffold \[beilstein-journals.org\]](#)
- [8. mdpi.com \[mdpi.com\]](#)
- [9. Design, Synthesis, and Biological Evaluation of \[1,2,4\]triazolo\[4,3-a\] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. 8-chloro-\[1,2,4\]triazolo\[4,3-a\]pyrazine - CAS:68774-77-6 - Sunway Pharm Ltd \[3wpharm.com\]](#)
- [11. 8-CHLORO-\[1,2,4\]TRIAZOLO\[4,3-A\]PYRAZINE, CasNo.68774-77-6 Chemical Technology Co.,LTD\(expird\) China \(Mainland\) \[aoen.lookchem.com\]](#)
- [12. 8-chloro-\[1,2,4\]triazolo\[4,3-a\]pyrazine, CasNo.68774-77-6 LIDE PHARMACEUTICALS LIMITED China \(Mainland\) \[lidepharma.lookchem.com\]](#)
- [13. PubChemLite - 8-chloro-\[1,2,4\]triazolo\[4,3-a\]pyrazine \(C5H3ClN4\) \[pubchemlite.lcsb.uni.lu\]](#)
- [14. 8-chloro-\[1,2,4\]triazolo\[4,3-a\]pyrazine \[myskinrecipes.com\]](#)
- [15. 8-CHLORO-\[1,2,4\]TRIAZOLO\[4,3-A\]PYRAZINE\(68774-77-6\) 1H NMR \[m.chemicalbook.com\]](#)
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